molecular formula C22H22ClN3O3 B11235374 1-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-N,N-diethyl-2-oxo-1,2-dihydroquinoline-4-carboxamide

1-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-N,N-diethyl-2-oxo-1,2-dihydroquinoline-4-carboxamide

Cat. No.: B11235374
M. Wt: 411.9 g/mol
InChI Key: DUNAUAIIHKOMFG-UHFFFAOYSA-N
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Description

1-{[(2-CHLOROPHENYL)CARBAMOYL]METHYL}-N,N-DIETHYL-2-OXO-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE is a complex organic compound with a quinoline backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[(2-CHLOROPHENYL)CARBAMOYL]METHYL}-N,N-DIETHYL-2-OXO-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE typically involves multiple stepsThe reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality .

Chemical Reactions Analysis

Types of Reactions

1-{[(2-CHLOROPHENYL)CARBAMOYL]METHYL}-N,N-DIETHYL-2-OXO-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups .

Scientific Research Applications

1-{[(2-CHLOROPHENYL)CARBAMOYL]METHYL}-N,N-DIETHYL-2-OXO-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism by which 1-{[(2-CHLOROPHENYL)CARBAMOYL]METHYL}-N,N-DIETHYL-2-OXO-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their functions .

Comparison with Similar Compounds

Similar Compounds

  • 1-{[(2-NITROPHENYL)CARBAMOYL]METHYL}-N,N-DIETHYL-2-OXO-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE
  • 1-{[(2-METHOXYPHENYL)CARBAMOYL]METHYL}-N,N-DIETHYL-2-OXO-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE

Uniqueness

1-{[(2-CHLOROPHENYL)CARBAMOYL]METHYL}-N,N-DIETHYL-2-OXO-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds that may have different substituents .

Properties

Molecular Formula

C22H22ClN3O3

Molecular Weight

411.9 g/mol

IUPAC Name

1-[2-(2-chloroanilino)-2-oxoethyl]-N,N-diethyl-2-oxoquinoline-4-carboxamide

InChI

InChI=1S/C22H22ClN3O3/c1-3-25(4-2)22(29)16-13-21(28)26(19-12-8-5-9-15(16)19)14-20(27)24-18-11-7-6-10-17(18)23/h5-13H,3-4,14H2,1-2H3,(H,24,27)

InChI Key

DUNAUAIIHKOMFG-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=CC(=O)N(C2=CC=CC=C21)CC(=O)NC3=CC=CC=C3Cl

Origin of Product

United States

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